![molecular formula C26H24N2O3 B4308278 2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308278.png)
2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Overview
Description
2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is an organic compound featuring a unique fusion of pyrazolo and benzoxazine structures, linked by a dihydro interface
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis generally begins with 4-allyloxybenzaldehyde and 4-methoxyphenylhydrazine as primary reactants.
Formation of Intermediate: These reactants undergo a condensation reaction to form a hydrazone intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions, leading to the formation of the pyrazolo-benzoxazine framework.
Industrial Production Methods: On an industrial scale, the synthesis might involve automated continuous flow processes to enhance yield and purity, and to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo oxidation reactions, often using reagents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions, typically involving hydrogen gas in the presence of catalysts like palladium on carbon, can modify certain groups within the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution, depending on the reacting moieties. Common reagents include halogens and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Substitution: Halogens, nucleophiles such as amines, thiols
Major Products:
Oxidation products may include ketones or aldehydes depending on the site of oxidation.
Reduction products generally involve hydrogenated derivatives.
Substitution leads to various derivative compounds with modified functional groups.
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules, often used in polymer science and catalysis. Biology: Its structural uniqueness provides a scaffold for designing bioactive molecules that could function as enzyme inhibitors or receptor modulators. Medicine: Industry: Utilized in the creation of high-performance materials, such as advanced polymers or coatings with specific electronic properties.
Mechanism of Action
Mechanism: The specific biological activity often involves the interaction of the compound with cellular targets, such as enzymes or receptors, modulating their activity. Molecular Targets and Pathways: Detailed studies are required, but the compound may act on oxidative pathways, exerting its effects through modulation of reactive oxygen species or interacting with specific proteins involved in cell signaling.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as other dihydropyrazolobenzoxazines, 2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific substituents (allyloxy and methoxy groups), which may confer unique reactivity and specificity in biological systems.
Similar Compounds Include:
Dihydropyrazolobenzoxazines: with different alkyl or aryl substitutions.
Pyrazoloquinazolines: and pyrazolobenzimidazoles , which share some structural similarities but differ significantly in their chemical behavior and applications.
That's a good look at this fascinating compound—more questions? More fun facts?
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-3-16-30-21-14-8-18(9-15-21)23-17-24-22-6-4-5-7-25(22)31-26(28(24)27-23)19-10-12-20(29-2)13-11-19/h3-15,24,26H,1,16-17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYKSGTTXDQBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308195.png)
![ETHYL 6-[(CYCLOHEXYLAMINO)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4308198.png)
![9-bromo-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308202.png)
![9-bromo-5-(4-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308206.png)
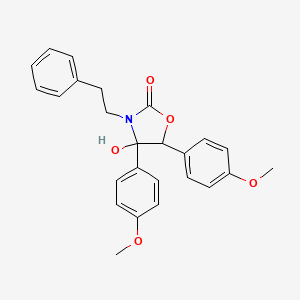
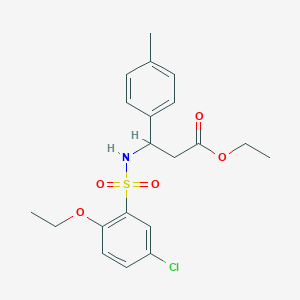
![5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE](/img/structure/B4308234.png)
![(4Z)-5-methyl-4-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4308249.png)
![ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B4308253.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4308259.png)
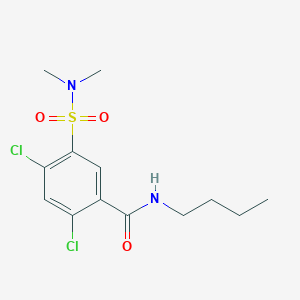
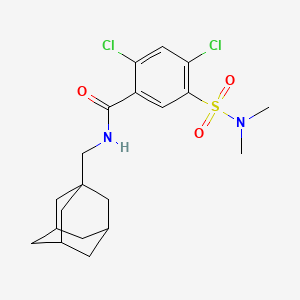
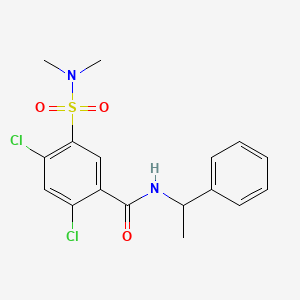
![Methyl 4-[9-bromo-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B4308311.png)
